molecular formula C16H14ClNO B8591582 2-Chloro-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 62236-22-0

2-Chloro-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B8591582
CAS No.: 62236-22-0
M. Wt: 271.74 g/mol
InChI Key: NVBUAGSYZJXEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H14ClNO and its molecular weight is 271.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

62236-22-0

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-chloro-1-(3-phenyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H14ClNO/c17-10-16(19)18-11-14(12-6-2-1-3-7-12)13-8-4-5-9-15(13)18/h1-9,14H,10-11H2

InChI Key

NVBUAGSYZJXEKM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.1 g of 3-phenylindoline in 60 ml of acetone was cooled to 0° C., 5.1 ml of chloroacetylchloride was added and the mixture poured into an ice cold solution of 10 g of sodium acetate in 50 ml of water. The mixture was then stirred for one hour at room temperature and the residual solid removed by filtration. Recrystallization from ethanol gave a yield of 13.0 g of the desired N-chloroacetyl-3-phenylindoline having a melting point of 76°-78° C.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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